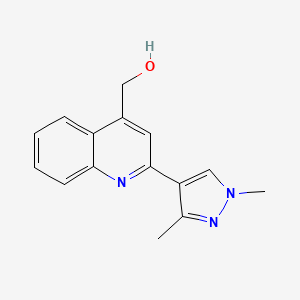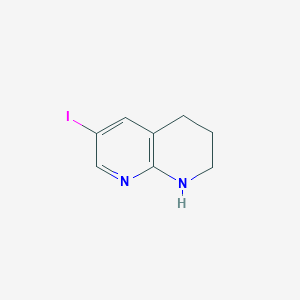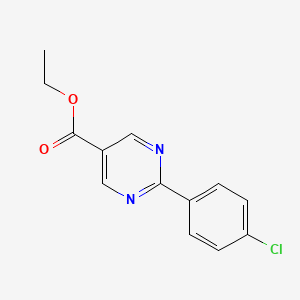![molecular formula C11H19N3O4 B11858984 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate or copper(I) bromide, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure but differ in their substitution patterns and functional groups.
1,4-Disubstituted-1,2,3-triazoles: These compounds have two substituents on the triazole ring, which can significantly alter their chemical and biological properties.
Uniqueness
(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the diethoxymethyl group and the acetic acid ethyl ester moiety allows for versatile chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H19N3O4 |
|---|---|
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
ethyl 2-[4-(diethoxymethyl)triazol-1-yl]acetate |
InChI |
InChI=1S/C11H19N3O4/c1-4-16-10(15)8-14-7-9(12-13-14)11(17-5-2)18-6-3/h7,11H,4-6,8H2,1-3H3 |
Clé InChI |
OQXWHWPVUARMOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CN(N=N1)CC(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11858942.png)
![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)

![2-(6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B11858957.png)

![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)


![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)

